[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
This compound belongs to the 1,4-benzothiazine class, characterized by a sulfone group (1,1-dioxido) and a methanone moiety. Its structure comprises:
- Benzothiazine core: Substituted at position 4 with a 3-chloro-4-methylphenyl group.
- Methanone group: Attached to a 4-methoxyphenyl ring at position 2 of the benzothiazine. The 4-methoxy group enhances electron density via resonance, which may affect solubility and target binding.
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-7-10-17(13-19(15)24)25-14-22(23(26)16-8-11-18(29-2)12-9-16)30(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCINNRWJFCUKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic derivative of benzothiazine, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular processes, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzothiazine core
- Chlorinated and methoxy substituents that may influence its biological interactions
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazine exhibit significant antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains. The activity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 18 |
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been explored in various cancer models. The compound has demonstrated selective cytotoxicity against melanoma cells, with studies revealing a significant reduction in cell viability and induction of apoptosis.
- Mechanism of Action : The compound appears to induce cell cycle arrest at the S phase and inhibit melanin production in melanoma cells, suggesting a dual mechanism of action that could be beneficial in treating skin cancers.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea-related disorders.
Study on Melanoma Cells
A study published in the International Journal of Biology and Chemistry investigated the effects of a related benzothiazine derivative on human melanoma cells. The results indicated a selective cytotoxic effect with a 4.9-fold increase in effectiveness against cancer cells compared to normal cells. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates, providing robust evidence for the compound's potential as an alternative chemotherapeutic agent .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings highlight the potential for developing new antibiotics based on benzothiazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzothiazine derivative exhibited an inhibitory concentration (IC50) of 0.025 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Anticancer Properties
Benzothiazine derivatives are also being investigated for their anticancer properties. The compound's ability to interact with cellular pathways involved in cancer proliferation makes it a candidate for further research.
Case Study: Cancer Cell Line Testing
In vitro studies on human cancer cell lines have shown that related compounds can induce apoptosis in cancer cells. One study reported that a similar compound reduced cell viability by 70% in breast cancer cell lines at a concentration of 10 µM .
Drug Delivery Systems
The unique chemical structure of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone allows it to be incorporated into drug delivery systems. Its stability and solubility characteristics make it suitable for formulating nanoparticles or liposomes for targeted drug delivery.
Case Study: Nanoparticle Formulation
Research has shown that encapsulating benzothiazine derivatives within polymeric nanoparticles enhances the bioavailability and stability of therapeutic agents. A study demonstrated that the release profile of drugs from these nanoparticles could be tailored by modifying the polymer composition .
Sensor Development
The compound's electronic properties can be exploited in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing sensors for detecting environmental pollutants or biological markers.
Case Study: Electrochemical Sensors
A recent development involved using benzothiazine derivatives as electroactive materials in sensors designed to detect heavy metals in water. These sensors showed high sensitivity and selectivity towards lead ions with detection limits in the nanomolar range .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazine Core
Compound A: 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Substituents : 3,5-Dichlorophenyl (vs. 3-chloro-4-methylphenyl in the target compound).
- Impact :
- Electron-withdrawing effects : Two chlorine atoms increase lipophilicity and may enhance membrane permeability compared to the target’s single chloro and methyl groups.
- Molecular weight : Higher (460.33 g/mol) due to additional chlorine.
- Synthetic note: Similar methanone synthesis routes may apply, though halogenation steps differ.
Compound B: 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl (3,4-dimethoxyphenyl)methanone
- Substituents : 3,4-Dimethoxyphenyl (vs. 4-methoxyphenyl in the target).
- Steric hindrance: Bulkier substituent may restrict rotational freedom or binding to flat active sites.
Substituent Variations on the Methanone-Attached Phenyl Group
Compound C: {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
- Core structure : Benzothiazole (vs. benzothiazine in the target).
- Key features :
Structural and Physicochemical Data Comparison
*Calculated based on substituent differences from Compound A.
Key Research Findings
- Methoxy groups enhance electron density, favoring interactions with electrophilic biological targets .
- Crystal packing : In Compound C, intermolecular interactions (C–H···N/O/π) contribute to structural stability, which may correlate with shelf life or formulation properties .
- Synthetic flexibility : Halogenated ketones and triazoles are common intermediates in synthesizing benzothiazine/benzothiazole derivatives, suggesting scalable routes for the target compound .
Q & A
Q. Methodological Approach :
- Reagent Selection : Use aromatic aldehydes and sulfur-containing compounds for benzothiazine core formation. Oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) are critical for functional group modifications .
- Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF) at 80–100°C for nucleophilic substitutions. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol to isolate high-purity product .
What advanced techniques are recommended for structural elucidation and stereochemical confirmation?
Q. Methodological Approach :
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles, torsion angles, and stereochemistry .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR and 2D techniques (COSY, NOESY) to verify methoxy and chloro substituent positions .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular formula (C₂₄H₂₁ClNO₆S) and fragmentation patterns .
How can the compound’s mechanism of action against cancer cells be experimentally investigated?
Q. Methodological Approach :
- Target Identification : Use kinase profiling assays and molecular docking to identify interactions with pro-apoptotic enzymes (e.g., caspases) .
- Pathway Analysis : Perform Western blotting to measure apoptosis markers (e.g., Bcl-2, Bax) and cell cycle arrest (e.g., p21) in treated cancer cell lines .
- Receptor Binding Studies : Radioligand displacement assays can quantify affinity for receptors implicated in cancer progression .
How can contradictions in biological activity data between structural analogs be reconciled?
Q. Methodological Approach :
- Substituent Analysis : Compare activity of derivatives with varying substituents (e.g., fluoro vs. methoxy groups) using standardized assays (e.g., MTT for cytotoxicity) .
- Assay Conditions : Control variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time, and serum concentration to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values relative to substituent electronic effects .
What in vitro models are suitable for initial biological activity screening?
Q. Methodological Approach :
- Cancer Models : Use adherent cell lines (e.g., HCT-116 for colon cancer) in 2D cultures for cytotoxicity screening via resazurin assays .
- Antimicrobial Testing : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .
- Dose-Response Curves : Generate IC₅₀ values using 8-point concentration gradients (0.1–100 μM) .
How can structure-activity relationship (SAR) studies evaluate substituent impacts on bioactivity?
Q. Methodological Approach :
- Systematic Variation : Synthesize analogs with substitutions at the 3-chloro-4-methylphenyl or 4-methoxyphenyl groups .
- Biological Testing : Compare IC₅₀ values across analogs in parallel assays to identify critical substituents (e.g., fluoro groups enhance potency in cancer models) .
- Computational Modeling : Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .
What computational strategies predict binding interactions with molecular targets?
Q. Methodological Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) and analyze binding poses for hydrogen bonds/π-π interactions .
- Molecular Dynamics (MD) : Run 100-ns MD simulations in GROMACS to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Calculate binding affinities via MM-PBSA to prioritize high-potential targets .
How can analytical methods quantify the compound in biological matrices?
Q. Methodological Approach :
- LC-MS/MS : Develop a reverse-phase method (C18 column, 0.1% formic acid) with MRM transitions for sensitive detection in plasma .
- Sample Preparation : Use protein precipitation (acetonitrile) and SPE for matrix cleanup .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (1 ng/mL), and recovery (>85%) .
How should stability under physiological conditions be assessed for preclinical studies?
Q. Methodological Approach :
- pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Metabolite Identification : Use hepatocyte microsomes and LC-HRMS to identify oxidative metabolites .
- Light/Temperature Stability : Store samples under accelerated conditions (40°C/75% RH) for 4 weeks .
What strategies mitigate toxicity risks during lead optimization?
Q. Methodological Approach :
- Structural Modification : Replace labile groups (e.g., chloro) with bioisosteres (e.g., trifluoromethyl) to reduce off-target effects .
- In Vitro Toxicity : Screen for hERG inhibition and mitochondrial toxicity in HepG2 cells .
- ADMET Profiling : Predict pharmacokinetics using SwissADME and verify with in vivo rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
